Nevadensin

Catalog No.
S537068
CAS No.
10176-66-6
M.F
C18H16O7
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nevadensin

CAS Number

10176-66-6

Product Name

Nevadensin

IUPAC Name

5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3

InChI Key

KRFBMPVGAYGGJE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O

Solubility

Soluble in DMSO

Synonyms

Nevadensin

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O

Description

The exact mass of the compound Nevadensin is 344.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Oncology: Topoisomerase Poisoning

Nevadensin, an abundant polyphenol of basil, has been studied for its impact on topoisomerases (TOPO) in vitro .

Application in Oncology: Overcoming Drug Resistance

Nevadensin has been studied for its efficacy in the treatment of liver cancer, specifically hepatocellular carcinoma (HCC) .

Method of Application: The effects of Nevadensin on HCC cell proliferation and apoptosis were detected using EdU labeling and flow cytometry assays . The molecular mechanism of Nevadensin on HCC was determined using RNAseq .

Results: Nevadensin significantly inhibits growth of HCC cells via inducing cell cycle arrest and apoptosis . It notably induces activation of the MST1/2- LATS1/2 kinase in HCC cells, further resulting in the primary effector molecule YAP phosphorylation and subsequent degradation . Nevadensin could increase the sensitivity of HCC cells to sorafenib by down-regulating YAP and its downstream targets .

Application in Allergy Treatment

Nevadensin, a natural flavonoid compound derived from Lysionotus pauciflorus Maxim, has been examined for its potential impact on alleviating allergies .

Method of Application: The study used ovalbumin-allergic mice to test the effects of Nevadensin .

Results: Nevadensin was found to upregulate rectal temperature, suppress the development of diarrhea, and decrease the levels of serum specific immunoglobulin E, histamine and mouse MC protease-1 in ovalbumin-allergic mice .

Application in Oncology: DNA Damage and Apoptosis in Colon Carcinoma

Nevadensin has been studied for its impact on human colon carcinoma HT29 cells .

Nevadensin is a naturally occurring flavonoid, specifically classified as a trimethoxyflavone, with the chemical formula C₁₈H₁₆O₇. Its structure features methoxy groups at positions 6, 8, and 4', along with hydroxy groups at positions 5 and 7. This unique arrangement contributes to its diverse biological activities and pharmacological properties. Nevadensin is predominantly found in basil (Ocimum basilicum) and has garnered attention for its potential health benefits, including anti-inflammatory, anti-cancer, and antimicrobial effects .

Due to its polyphenolic structure. It exhibits DNA-intercalating properties, which allow it to bind to DNA and affect topoisomerase activity. Specifically, nevadensin acts as a poison for topoisomerase I, leading to increased DNA damage and cell cycle arrest in cancer cells. This mechanism involves the formation of a cleavage complex with DNA, ultimately resulting in apoptosis through the activation of caspases . Additionally, it has been identified as a selective inhibitor of human carboxylesterase 1, affecting drug metabolism and bioavailability .

The biological activities of nevadensin are extensive:

  • Anti-inflammatory Effects: Nevadensin reduces inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity: It induces apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle disruption.
  • Antimicrobial Properties: Nevadensin demonstrates activity against various pathogens, making it a candidate for developing antimicrobial agents.
  • Hypotensive Effects: It has been shown to lower blood pressure in animal models .

These activities highlight nevadensin's potential as a therapeutic agent in various medical applications.

Several methods have been developed for synthesizing nevadensin. One common approach involves extracting the compound from natural sources like basil. Alternatively, synthetic routes include:

  • Chemical Synthesis: Utilizing starting materials that undergo multiple steps of functionalization to introduce methoxy and hydroxy groups.
  • Biotechnological Methods: Employing microbial fermentation or plant cell cultures to produce nevadensin through biotransformation processes .

These methods can vary in yield and complexity, depending on the desired purity and scale of production.

Nevadensin's applications span various fields:

  • Pharmaceutical Industry: Due to its anti-cancer and anti-inflammatory properties, it is explored as a potential drug candidate.
  • Nutraceuticals: Its health benefits make it suitable for inclusion in dietary supplements.
  • Cosmetics: The antioxidant properties of nevadensin can be harnessed in skincare formulations to combat oxidative stress .

Research has shown that nevadensin interacts with several biological targets:

  • Topoisomerases: As mentioned earlier, it inhibits topoisomerase I and IIα at specific concentrations, leading to cellular responses like apoptosis.
  • Carboxylesterases: Nevadensin selectively inhibits human carboxylesterase 1, which plays a crucial role in drug metabolism .
  • Cytokine Production: It modulates the release of inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

These interactions underpin its pharmacological versatility.

Several compounds share structural or functional similarities with nevadensin. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
LuteolinFlavonoidKnown for strong antioxidant properties
ApigeninFlavonoidExhibits anti-inflammatory and anticancer effects
QuercetinFlavonoidPotent antioxidant; widely studied for health benefits
RutinFlavonoid glycosideKnown for cardiovascular protective effects

While these compounds share a flavonoid backbone, nevadensin's unique trimethoxy substitution pattern distinguishes it by enhancing its solubility and bioactivity compared to others .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

344.08960285 g/mol

Monoisotopic Mass

344.08960285 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

10176-66-6

Wikipedia

Nevadensin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1: Al-Subeihi AA, Alhusainy W, Paini A, Punt A, Vervoort J, van Bladeren PJ, Rietjens IM. Inhibition of methyleugenol bioactivation by the herb-based constituent nevadensin and prediction of possible in vivo consequences using physiologically based kinetic modeling. Food Chem Toxicol. 2013 Sep;59:564-71. doi: 10.1016/j.fct.2013.06.043. Epub 2013 Jul 4. PubMed PMID: 23831728.
2: Liu H, Yan C, Li C, Lin L. LC-MS/MS determination of nevadensin in rat plasma and its application in pharmacokinetic studies. J Pharm Biomed Anal. 2013 Feb 23;74:56-61. doi: 10.1016/j.jpba.2012.10.021. Epub 2012 Nov 1. PubMed PMID: 23245233.
3: Alhusainy W, Williams GM, Jeffrey AM, Iatropoulos MJ, Taylor S, Adams TB, Rietjens IM. The natural basil flavonoid nevadensin protects against a methyleugenol-induced marker of hepatocarcinogenicity in male F344 rat. Food Chem Toxicol. 2014 Dec;74:28-34. doi: 10.1016/j.fct.2014.08.016. Epub 2014 Sep 10. PubMed PMID: 25218219.
4: Bernhardt B, Bernáth J, Gere A, Kókai Z, Komáromi B, Tavaszi-Sárosi S, Varga L, Sipos L, Szabó K. The Influence of Cultivars and Phenological Phases on the Accumulation of Nevadensin and Salvigenin in Basil (Ocimum basilicum). Nat Prod Commun. 2015 Oct;10(10):1699-702. PubMed PMID: 26669105.
5: Végh K, Riethmüller E, Hosszú L, Darcsi A, Müller J, Alberti Á, Tóth A, Béni S, Könczöl Á, Balogh GT, Kéry Á. Three newly identified lipophilic flavonoids in Tanacetum parthenium supercritical fluid extract penetrating the Blood-Brain Barrier. J Pharm Biomed Anal. 2018 Feb 5;149:488-493. doi: 10.1016/j.jpba.2017.11.029. Epub 2017 Nov 16. PubMed PMID: 29182998.
6: Alhusainy W, Paini A, Punt A, Louisse J, Spenkelink A, Vervoort J, Delatour T, Scholz G, Schilter B, Adams T, van Bladeren PJ, Rietjens IM. Identification of nevadensin as an important herb-based constituent inhibiting estragole bioactivation and physiology-based biokinetic modeling of its possible in vivo effect. Toxicol Appl Pharmacol. 2010 Jun 1;245(2):179-90. doi: 10.1016/j.taap.2010.02.017. Epub 2010 Mar 11. Erratum in: Toxicol Appl Pharmacol. 2010 Sep 15;247(3):250. PubMed PMID: 20226806.
7: Alhusainy W, Paini A, van den Berg JH, Punt A, Scholz G, Schilter B, van Bladeren PJ, Taylor S, Adams TB, Rietjens IM. In vivo validation and physiologically based biokinetic modeling of the inhibition of SULT-mediated estragole DNA adduct formation in the liver of male Sprague-Dawley rats by the basil flavonoid nevadensin. Mol Nutr Food Res. 2013 Nov;57(11):1969-78. doi: 10.1002/mnfr.201300144. Epub 2013 Jul 26. PubMed PMID: 23894034.
8: Liang C, Zhang X, Diao X, Liao M, Sun Y, Zhang L. Metabolism profiling of nevadensin in vitro and in vivo by UHPLC-Q-TOF-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 May 1;1084:69-79. doi: 10.1016/j.jchromb.2018.03.032. Epub 2018 Mar 16. PubMed PMID: 29573625.
9: Berim A, Gang DR. The roles of a flavone-6-hydroxylase and 7-O-demethylation in the flavone biosynthetic network of sweet basil. J Biol Chem. 2013 Jan 18;288(3):1795-805. doi: 10.1074/jbc.M112.420448. Epub 2012 Nov 26. PubMed PMID: 23184958; PubMed Central PMCID: PMC3548489.
10: Wang YQ, Weng ZM, Dou TY, Hou J, Wang DD, Ding LL, Zou LW, Yu Y, Chen J, Tang H, Ge GB. Nevadensin is a naturally occurring selective inhibitor of human carboxylesterase 1. Int J Biol Macromol. 2018 Dec;120(Pt B):1944-1954. doi: 10.1016/j.ijbiomac.2018.09.178. Epub 2018 Sep 27. PubMed PMID: 30268757.
11: Liu Y, Wagner H, Bauer R. Nevadensin glycosides from Lysionotus pauciflorus. Phytochemistry. 1996 Jul;42(4):1203-5. PubMed PMID: 8688190.
12: Berim A, Gang DR. Characterization of two candidate flavone 8-O-methyltransferases suggests the existence of two potential routes to nevadensin in sweet basil. Phytochemistry. 2013 Aug;92:33-41. doi: 10.1016/j.phytochem.2013.05.001. Epub 2013 Jun 6. PubMed PMID: 23747095.
13: Berim A, Kim MJ, Gang DR. Identification of a unique 2-oxoglutarate-dependent flavone 7-O-demethylase completes the elucidation of the lipophilic flavone network in basil. Plant Cell Physiol. 2015 Jan;56(1):126-36. doi: 10.1093/pcp/pcu152. Epub 2014 Nov 6. PubMed PMID: 25378691.
14: Tong X, Xiao X, Li G. On-line coupling of dynamic microwave-assisted extraction with high-speed counter-current chromatography for continuous isolation of nevadensin from Lyeicnotus pauciflorus Maxim. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Aug 15;879(24):2397-402. doi: 10.1016/j.jchromb.2011.06.035. Epub 2011 Jul 2. PubMed PMID: 21775221.
15: van den Berg SJ, Klaus V, Alhusainy W, Rietjens IM. Matrix-derived combination effect and risk assessment for estragole from basil-containing plant food supplements (PFS). Food Chem Toxicol. 2013 Dec;62:32-40. doi: 10.1016/j.fct.2013.08.019. Epub 2013 Aug 16. PubMed PMID: 23959103.
16: Sestili P, Ismail T, Calcabrini C, Guescini M, Catanzaro E, Turrini E, Layla A, Akhtar S, Fimognari C. The potential effects of Ocimum basilicum on health: a review of pharmacological and toxicological studies. Expert Opin Drug Metab Toxicol. 2018 Jul;14(7):679-692. doi: 10.1080/17425255.2018.1484450. Epub 2018 Jun 11. Review. PubMed PMID: 29865879.
17: Vieira RF, Grayer RJ, Paton AJ. Chemical profiling of Ocimum americanum using external flavonoids. Phytochemistry. 2003 Jul;63(5):555-67. PubMed PMID: 12809716.
18: Luo W, Wen Y, Tu Y, Du H, Li Q, Zhu C, Li Y. A New Flavonoid Glycoside from Lysionotus pauciflorus. Nat Prod Commun. 2016 May;11(5):621-2. PubMed PMID: 27319133.
19: Greenham J, Vassiliades DD, Harborne JB, Williams CA, Eagles J, Grayer RJ, Veitch NC. A distinctive flavonoid chemistry for the anomalous genus Biebersteinia. Phytochemistry. 2001 Jan;56(1):87-91. PubMed PMID: 11198823.
20: Song JY, He XZ, Chen XF, Hu JY, Luo GY, Mo YZ. [Hypotensive effect of nevadensin]. Zhongguo Yao Li Xue Bao. 1985 Jun;6(2):99-102. Chinese. PubMed PMID: 2934957.

Explore Compound Types